molecular formula C16H19FN4 B6650985 N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine

N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine

Cat. No.: B6650985
M. Wt: 286.35 g/mol
InChI Key: BCTAZUNLDOVASF-UHFFFAOYSA-N
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Description

N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a 2-fluorophenylmethyl group and a pyridazin-3-amine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4/c17-15-5-2-1-4-13(15)12-21-10-7-14(8-11-21)19-16-6-3-9-18-20-16/h1-6,9,14H,7-8,10-12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTAZUNLDOVASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NN=CC=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 2-Fluorophenylmethyl Group: This step involves the alkylation of the piperidine ring with 2-fluorobenzyl chloride under basic conditions, typically using a base like sodium hydride or potassium carbonate.

    Attachment of the Pyridazin-3-amine Moiety: The final step involves the coupling of the substituted piperidine with a pyridazin-3-amine derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazin-3-amine moiety, potentially converting it to a pyridazine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies, helping to elucidate the mechanisms of receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine and pyridazin-3-amine moieties contribute to the overall binding specificity and activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine: Similar structure but with a chlorine atom instead of fluorine.

    N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]pyridazin-3-amine: Bromine substitution instead of fluorine.

    N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridazin-3-amine: Methyl group substitution.

Uniqueness

The presence of the fluorine atom in N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]pyridazin-3-amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity due to the electronegativity of fluorine. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

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